Structural Differentiation: Dual C4-Cl / C9-CH₃ Substitution vs. Single-Substituted and Parent Tacrine Analogs
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is uniquely disubstituted at two pharmacophoric positions (C4 and C9), in contrast to all clinically studied tacrine analogs which are mono-substituted or retain the 9-amino group. Tacrine (9-NH₂, C4-H) possesses a hydrogen-bond donor at C9 that engages His-440 in the AChE catalytic triad; 6-chlorotacrine (9-NH₂, C6-Cl) retains this donor; 7-MEOTA (9-NH₂, C7-OCH₃) likewise retains it [1]. In this compound, the 9-methyl group eliminates H-bond donor capacity (HBD count = 0 for the free base vs. HBD = 2 for tacrine), while the C4-Cl introduces a polarizable halogen that can participate in halogen bonding and serves as a leaving group for nucleophilic substitution . The closest comparator, 9-methyl-1,2,3,4-tetrahydroacridine (CAS 6829-08-9), lacks the C4-Cl substituent entirely [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (free base) |
|---|---|
| Target Compound Data | HBD = 0 (9-CH₃, no NH₂) |
| Comparator Or Baseline | Tacrine: HBD = 2 (9-NH₂); 6-Chlorotacrine: HBD = 2 (9-NH₂); 9-Methyl-1,2,3,4-tetrahydroacridine: HBD = 0 |
| Quantified Difference | HBD reduced from 2 (tacrine class) to 0; C4-Cl absent in 9-methyl comparator |
| Conditions | Structural analysis from chemical databases and SMILES notation |
Why This Matters
The absence of the 9-NH₂ H-bond donor fundamentally alters AChE active-site interactions relative to amino-substituted analogs, making this compound unsuitable as a direct tacrine surrogate but potentially advantageous for target profiles where H-bonding at His-440 must be avoided.
- [1] Gregor, V. E.; Emmerling, M. R.; Lee, C.; Moore, C. J. The synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activity of tacrine (Cognex®) derivatives. Bioorg. Med. Chem. Lett. 1992, 2 (8), 861–864. View Source
- [2] 9-Methyl-1,2,3,4-tetrahydroacridine. CAS 6829-08-9. Molecular Formula: C₁₄H₁₅N. ChemSrc chemical database. View Source
